molecular formula C12H17N3O2 B8648846 1-Azabicyclo[2.2.2]octan-3-ol, 3-(3-methoxypyrazinyl)- CAS No. 138430-98-5

1-Azabicyclo[2.2.2]octan-3-ol, 3-(3-methoxypyrazinyl)-

Cat. No. B8648846
M. Wt: 235.28 g/mol
InChI Key: OXAPZTWSUIUJGO-UHFFFAOYSA-N
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Patent
US05182283

Procedure details

To a solution of 40 ml of methanol that had reacted with 0.5 g of Na (0.022 mol) was added 0.5 g of (7) (0.0021 mol). The reaction was heated to reflux for 1 h followed by evaporation of the solvent. The residue was treated with ice-water and extracted 3× with 25 ml of CH2Cl2. The extracts were dried and evaporated to give a yellow solid that was recrystallized from ethyl acetate to give (8), 0.12 g, mp 130°-131° C. NMR ppm (CDCl3) 1.15 (1H, m), 1.45 (2H, m), 2.25 (1H, m), 2.38 (1H, m), 2.7-3.15 (5H, m), 3.9 (1H, bs), 4.05 (3H, s), 4.3 (1H, d), 8.05 (1H, d), 8.15 (1H, d). Anal. C12H17N3O2 requires C: 61.26; H: 7.28; N: 17.86%. Found C: 61.02; H: 7.45; N: 17.95%.
Name
( 7 )
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:8]2([OH:16])[CH:13]3[CH2:14][CH2:15][N:10]([CH2:11][CH2:12]3)[CH2:9]2)=[N:4][CH:5]=[CH:6][N:7]=1.[CH3:17][OH:18]>>[CH3:17][O:18][C:2]1[C:3]([C:8]2([OH:16])[CH:13]3[CH2:14][CH2:15][N:10]([CH2:11][CH2:12]3)[CH2:9]2)=[N:4][CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
( 7 )
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)C1(CN2CCC1CC2)O
Step Two
Name
Na
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent
ADDITION
Type
ADDITION
Details
The residue was treated with ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with 25 ml of CH2Cl2
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
that was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC=CN1)C1(CN2CCC1CC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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